Stearyl glycyrrhetinate

Overview

Description

Stearyl glycyrrhetinate: is an ester derivative of glycyrrhetinic acid and stearyl alcohol. It is a white or yellowish-white powder known for its anti-inflammatory, soothing, and skin-conditioning properties. This compound is widely used in the cosmetic and pharmaceutical industries due to its ability to enhance the appearance of dry or damaged skin by reducing flaking and restoring suppleness .

Mechanism of Action

Mode of Action

Stearyl glycyrrhetinate acts by inhibiting the production of these inflammatory mediators. This inhibition contributes to its soothing properties and its ability to reduce skin inflammation and irritation .

Pharmacokinetics

. This allows it to be used in a wide range of cosmetic formulas and may impact its bioavailability. It’s also known that glycyrrhetinic acid, from which this compound is derived, is poorly absorbed by the intestinal tract but is well absorbed into tissues once in the bloodstream .

Result of Action

The primary result of this compound’s action is the reduction of skin inflammation and irritation . It is also known for its antibacterial effects . In addition, it has been shown to have whitening effects on the skin, potentially due to its ability to suppress inflammation, which can cause age spots .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s oil solubility allows it to be used in a wide range of cosmetic formulas, which can impact its efficacy . Additionally, factors such as the pH level and temperature of the environment could potentially affect the stability and action of the compound.

Biochemical Analysis

Biochemical Properties

Stearyl glycyrrhetinate interacts with various biomolecules, contributing to its biochemical properties. It has similar properties to glycyrrhetinic acid, useful in skincare applications . It exhibits strong antibacterial activities, particularly against Staphylococcus aureus strains .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can diminish skin inflammation and irritation after sun exposure . It also has a soothing effect and conditions the skin . In the context of facial seborrheic dermatitis, it has been found to speed recovery and avoid flare-ups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact differently with multilamellar vesicles and solid lipid nanoparticles, suggesting potential use as a delivery system . It also exhibits a synergistic effect with gentamicin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to exhibit bactericidal activity at higher concentrations and bacteriostatic effects at lower concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit several pathways involved in carbohydrate and amino acid metabolism .

Transport and Distribution

It is known that it has increased oil solubility, allowing its usage in a greater range of cosmetic formulas .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of stearyl glycyrrhetinate involves the esterification of glycyrrhetinic acid with stearyl alcohol. One common method includes the following steps :

-

Reaction of Glycyrrhetinic Acid with p-Toluenesulfonyl Chloride:

- Glycyrrhetinic acid is reacted with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl acetate at room temperature (25°C) for 2 hours.

- A white solid precipitates, which is then filtered.

-

Esterification with Stearyl Alcohol:

- The white solid is reacted with stearyl alcohol and potassium carbonate in dimethylformamide (DMF) at 70°C for 5 hours.

- The reaction mixture is then extracted with ethyl acetate, and the organic phase is dried to obtain this compound with a high yield (up to 95%).

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, energy efficiency, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions:

Stearyl glycyrrhetinate undergoes various chemical reactions, including:

-

Esterification:

- The formation of this compound itself is an esterification reaction between glycyrrhetinic acid and stearyl alcohol.

-

Hydrolysis:

- This compound can be hydrolyzed back to glycyrrhetinic acid and stearyl alcohol under acidic or basic conditions.

Common Reagents and Conditions:

Esterification: Glycyrrhetinic acid, stearyl alcohol, p-toluenesulfonyl chloride, triethylamine, ethyl acetate, potassium carbonate, and DMF.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Glycyrrhetinic acid and stearyl alcohol.

Scientific Research Applications

Stearyl glycyrrhetinate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

-

Cosmetic Industry:

- Used in creams, lotions, sun care, after-sun care products, lipsticks, and makeup for its anti-inflammatory and skin-conditioning properties.

-

Pharmaceutical Industry:

- Incorporated into formulations for its soothing and antibacterial effects.

- Used in drug delivery systems, such as modified liposomes, for targeted cancer therapy.

-

Biomedical Research:

- Studied for its interactions with biomembranes and potential use in solid lipid nanoparticles for drug delivery.

-

Dermatology:

- Effective in treating conditions like seborrheic dermatitis due to its anti-inflammatory and antimicrobial properties.

Comparison with Similar Compounds

Stearyl glycyrrhetinate is unique due to its combination of anti-inflammatory, antimicrobial, and skin-conditioning properties. Similar compounds include :

-

Glycyrrhetinic Acid:

- The parent compound of this compound, known for its anti-inflammatory and soothing effects.

-

Potassium Glycyrrhetinate:

- A salt form of glycyrrhetinic acid with similar properties but different solubility characteristics.

-

Sodium Succinoyl Glycyrrhetinate:

- Another derivative with enhanced solubility and similar anti-inflammatory effects.

-

Glyceryl Glycyrrhetinate:

- An ester derivative used in cosmetic formulations for its skin-conditioning properties.

-

Glycyrrhetinyl Stearate:

- Similar to this compound but with different fatty acid ester components.

This compound stands out due to its enhanced oil solubility, making it suitable for a wider range of cosmetic and pharmaceutical formulations.

Biological Activity

Stearyl glycyrrhetinate (SG) is a derivative of glycyrrhetinic acid, primarily recognized for its soothing and anti-inflammatory properties. This compound has gained attention in both pharmaceutical and cosmetic applications due to its efficacy in treating various skin conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and research findings.

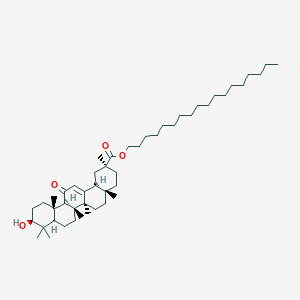

1. Chemical Structure and Properties

This compound is an esterified form of glycyrrhetinic acid, which is derived from the roots of the licorice plant (Glycyrrhiza glabra). Its chemical structure enhances its lipophilicity, which is crucial for skin penetration and bioavailability. The molecular weight of SG is approximately 723 g/mol, with a high log P value (15.6), indicating significant lipophilicity that facilitates its application in topical formulations .

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : SG exhibits potent anti-inflammatory properties similar to those of corticosteroids. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators, which makes it effective in treating conditions such as dermatitis and psoriasis .

- Soothing Properties : Clinical studies have demonstrated that SG provides rapid relief from skin irritation and redness. Its soothing effects are particularly beneficial in formulations aimed at sensitive skin .

- Antibacterial Activity : Research indicates that SG, along with its parent compound glycyrrhetinic acid, shows antibacterial properties against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests potential applications in treating skin infections .

3.1 Treatment of Seborrheic Dermatitis

A notable case series evaluated the efficacy of a topical cream containing this compound in treating facial seborrheic dermatitis among HIV-positive patients. The study involved 20 participants who applied the cream twice daily for 12 weeks without concurrent antifungal or corticosteroid treatments. Results showed significant clinical improvement in all patients, with 70% achieving complete resolution of symptoms by the end of the study period .

| Time Point | Complete Resolution (%) | Clinical Improvement (%) |

|---|---|---|

| Week 4 | 30 | 100 |

| Week 12 | 70 | 100 |

3.2 Efficacy in Cosmetic Formulations

This compound is also incorporated into various cosmetic products due to its moisturizing and skin-conditioning effects. Its ability to enhance skin barrier function makes it a valuable ingredient in formulations aimed at dry or damaged skin .

4.1 In Vitro Studies on Skin Penetration

In vitro studies have shown that the use of oil-in-water emulsions significantly enhances the skin penetration of this compound. The effectiveness varies with different emulsifiers and oil phases, indicating that formulation design plays a critical role in maximizing the therapeutic benefits of SG .

4.2 Interaction with Biomembranes

Recent calorimetric studies explored the interactions between this compound-loaded solid lipid nanoparticles (SLNs) and model biomembranes. These studies revealed that SG interacts differently compared to glycyrrhetic acid, suggesting potential for developing advanced drug delivery systems that utilize SLNs for enhanced bioavailability .

5. Conclusion

This compound demonstrates significant biological activity characterized by its anti-inflammatory, soothing, and antibacterial properties. Clinical evidence supports its use in treating seborrheic dermatitis and enhancing skin care formulations. Ongoing research into its mechanisms and delivery systems may further expand its applications in dermatology and cosmetics.

Properties

IUPAC Name |

octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFXKPDILJURQ-JKPOUOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313777 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13832-70-7 | |

| Record name | Stearyl glycyrrhetinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearyl glycyrrhetinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GLYCYRRHETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.